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molecular formula C8H7NO4 B1294539 3-Methoxy-2-nitrobenzaldehyde CAS No. 53055-05-3

3-Methoxy-2-nitrobenzaldehyde

Cat. No. B1294539
M. Wt: 181.15 g/mol
InChI Key: GDTUACILWWLIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859572B2

Procedure details

3-Methoxy-2-nitrobenzaldehyde (50.2 g, 277 mmol) was dissolved in THF (300 mL) and 28% aqueous ammonium hydroxide (1000 mL) and iodine (100.7 g, 396 mmol) were slowly added. The mixture was stirred 2 h at rt, then Na2SO3 (21 g, 166 mmol) was added and the mixture stirred vigorously for 20 min. The brown-colored mixture became colorless and a precipitate formed. The solid was collected by vacuum filtration, washed well with water and dried briefly under suction to give the title compound (43 g, 87%): 1H NMR (DMSO-d6) δ: 3.94 (3H, s), 7.64 (1H, dd), 7.75-7.78 (2H, m).
Quantity
50.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
100.7 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([N+:11]([O-:13])=[O:12])=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=O.[OH-].[NH4+:15].II.[O-]S([O-])=O.[Na+].[Na+]>C1COCC1>[CH3:1][O:2][C:3]1[C:4]([N+:11]([O-:13])=[O:12])=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:15] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
50.2 g
Type
reactant
Smiles
COC=1C(=C(C=O)C=CC1)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
100.7 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
21 g
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred vigorously for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
a precipitate formed
FILTRATION
Type
FILTRATION
Details
The solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried briefly under suction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C(=C(C#N)C=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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